1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This quinolin-4-one derivative (CAS: 866865-55-6) features a 1,4-dihydroquinolin-4-one core substituted with a 2-chlorophenylmethyl group at position 1, a methoxy group at position 6, and a 4-methoxybenzenesulfonyl moiety at position 3 .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-17-7-10-19(11-8-17)32(28,29)23-15-26(14-16-5-3-4-6-21(16)25)22-12-9-18(31-2)13-20(22)24(23)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHROAGKIPXTPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonylation: The methoxybenzenesulfonyl group can be introduced using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to a tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Compound A : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Core Structure: Quinoline (non-reduced) vs. dihydroquinolin-4-one.
- Substituents :
- Position 1: Unsubstituted vs. 2-chlorophenylmethyl.
- Position 3: 4-Methoxyphenyl vs. 4-methoxybenzenesulfonyl.
- The 2-chlorophenylmethyl group introduces steric hindrance distinct from 4k’s 4-chlorophenyl at position 2.
Compound B : 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone
- Core Structure: Identical dihydroquinolin-4-one core.
- Substituents :
- Position 1: 4-Chlorobenzyl vs. 2-chlorophenylmethyl.
- Position 6: Ethoxy vs. methoxy.
- Position 3: 4-Isopropylbenzenesulfonyl vs. 4-methoxybenzenesulfonyl.
- Key Differences: The ethoxy group in Compound B may confer greater lipophilicity than the methoxy group in the target compound.
Compound C : 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Core Structure: Benzo[h]quinoline (larger aromatic system) vs. dihydroquinolin-4-one.
- Substituents: 2-Chlorobenzo[h]quinolin-3-yl and p-methoxyacetophenone.
- Key Differences : The extended aromatic system in Compound C likely reduces solubility and increases molecular rigidity compared to the target compound’s partially reduced core .
Physicochemical Properties
- Solubility : The 4-methoxybenzenesulfonyl group in the target compound likely improves aqueous solubility compared to Compound B’s isopropyl-sulfonyl group.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes functional groups that are crucial for its biological activity, such as the methoxy and sulfonyl groups which enhance its interaction with biological targets.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. A study on similar compounds showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Staphylococcus aureus | Weak |
Anticancer Activity
Quinoline derivatives have also been evaluated for their anticancer properties. The compound's structural features suggest potential interactions with DNA or other cellular targets involved in cancer proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways .
Case Study:
In vitro studies on a related quinoline derivative demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating significant cytotoxicity . The proposed mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Enzyme Inhibition
The compound's sulfonyl group is known to enhance enzyme inhibition capabilities. Research has highlighted that similar compounds exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 10 |
| Compound E | Urease | 5 |
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. These studies indicate that the compound can effectively bind to active sites of enzymes, potentially leading to significant inhibition .
Binding Affinity Studies
The binding affinity of the compound was assessed using computational methods. The results suggest a high affinity for both AChE and urease, with calculated binding energies indicating favorable interactions due to hydrogen bonding and hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
